Welcome to the BenchChem Online Store!
molecular formula C33H30N3NaO6 B8311265 Sodium 5-(1'-(1-cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carbonyl)-4-oxospiro[chromane-2,4'-piperidin]-6-yl)nicotinate

Sodium 5-(1'-(1-cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carbonyl)-4-oxospiro[chromane-2,4'-piperidin]-6-yl)nicotinate

Cat. No. B8311265
M. Wt: 587.6 g/mol
InChI Key: GGRZUOUSTJCEBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093389B2

Procedure details

To a stirred solution of the compound of Example 23 in MeOH (25 mL) and H2O (25 mL) was added 4 mL of 1N HCl aqueous at 0° C. 60 mL of MeOH was added thereto and the mixture was stirred at r.t. for 3 hours. The precipitate was filtered and dried at 60° C. in vacuo to give the title compound as a colorless solid. 1H-NMR (400 MHz, DMSO-d6) δ: 13.56 (1H, s), 9.09 (1H, d, J=2.2 Hz), 9.03 (1H, d, J=2.2 Hz), 8.41 (1H, dd, J=2.2, 2.2 Hz), 8.07-8.03 (2H, m), 7.29-7.25 (1H, m), 7.14 (1H, d, J=1.0 Hz), 7.00 (1H, d, J=1.0 Hz), 6.51 (1H, d, J=1.0 Hz), 4.41-4.10 (1H, br m), 3.83 (3H, s), 3.51-3.41 (1H, br m), 3.51-3.26 (3H, br m), 2.96 (2H, s), 2.31 (3H, s), 2.13-1.74 (4H, br m), 1.06-0.85 (4H, m); MS [M+H]+=566.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[CH:2]1([N:5]2[C:13]3[C:8](=[C:9]([O:41][CH3:42])[CH:10]=[C:11]([C:14]([N:16]4[CH2:21][CH2:20][C:19]5([CH2:30][C:29](=[O:31])[C:28]6[C:23](=[CH:24][CH:25]=[C:26]([C:32]7[CH:33]=[N:34][CH:35]=[C:36]([CH:40]=7)[C:37]([O-:39])=[O:38])[CH:27]=6)[O:22]5)[CH2:18][CH2:17]4)=[O:15])[CH:12]=3)[C:7]([CH3:43])=[CH:6]2)[CH2:4][CH2:3]1.Cl>CO.O>[CH:2]1([N:5]2[C:13]3[C:8](=[C:9]([O:41][CH3:42])[CH:10]=[C:11]([C:14]([N:16]4[CH2:17][CH2:18][C:19]5([CH2:30][C:29](=[O:31])[C:28]6[C:23](=[CH:24][CH:25]=[C:26]([C:32]7[CH:33]=[N:34][CH:35]=[C:36]([CH:40]=7)[C:37]([OH:39])=[O:38])[CH:27]=6)[O:22]5)[CH2:20][CH2:21]4)=[O:15])[CH:12]=3)[C:7]([CH3:43])=[CH:6]2)[CH2:3][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C1(CC1)N1C=C(C2=C(C=C(C=C12)C(=O)N1CCC2(CC1)OC1=CC=C(C=C1C(C2)=O)C=2C=NC=C(C(=O)[O-])C2)OC)C
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)N1C=C(C2=C(C=C(C=C12)C(=O)N1CCC2(CC1)OC1=CC=C(C=C1C(C2)=O)C=2C=NC=C(C(=O)O)C2)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.